molecular formula C21H21N7O3 B2460014 1-Ethyl-7-methyl-3-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,4-dihydro-1,8-naphthyridin-4-one CAS No. 2097927-08-5

1-Ethyl-7-methyl-3-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,4-dihydro-1,8-naphthyridin-4-one

Cat. No.: B2460014
CAS No.: 2097927-08-5
M. Wt: 419.445
InChI Key: UPNMNTWMUUMGFW-UHFFFAOYSA-N
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Description

1-Ethyl-7-methyl-3-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,4-dihydro-1,8-naphthyridin-4-one is a useful research compound. Its molecular formula is C21H21N7O3 and its molecular weight is 419.445. The purity is usually 95%.
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Properties

IUPAC Name

1-ethyl-7-methyl-3-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidine-1-carbonyl]-1,8-naphthyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N7O3/c1-4-26-10-16(18(29)15-6-5-12(2)24-19(15)26)20(30)27-8-14(9-27)31-17-7-13(3)25-21-22-11-23-28(17)21/h5-7,10-11,14H,4,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPNMNTWMUUMGFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)N3CC(C3)OC4=CC(=NC5=NC=NN45)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 1-Ethyl-7-methyl-3-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,4-dihydro-1,8-naphthyridin-4-one is a complex heterocyclic structure with potential therapeutic applications. This article focuses on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound features a naphthyridine core linked to an azetidine moiety and a triazolopyrimidine substituent. This unique structure may contribute to its biological properties.

Research indicates that the compound may act through multiple pathways:

  • Enzyme Inhibition : It has been suggested that the compound inhibits specific phosphodiesterases (PDEs), which are critical in various signaling pathways within the central nervous system .
  • Antiviral Activity : The presence of the triazole ring indicates potential antiviral properties, as similar compounds have shown effectiveness against viral replication processes .

Pharmacological Effects

The biological activity of the compound has been evaluated in several studies:

Study Findings
Study 1Inhibition of PDE10 activity leading to increased cAMP levels in neuronal cells .
Study 2Antiviral efficacy demonstrated against several strains of viruses in vitro .
Study 3Modulation of inflammatory responses in animal models .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Neuroprotection : A study investigated its neuroprotective effects in a rat model of Parkinson's disease. The results showed significant improvement in motor functions and reduced neuronal death due to oxidative stress.
  • Antiviral Efficacy : In vitro studies demonstrated that the compound inhibited viral replication by interfering with the viral life cycle at multiple stages, making it a candidate for further development as an antiviral agent.
  • Anti-inflammatory Properties : A recent study indicated that treatment with this compound significantly reduced markers of inflammation in a murine model of arthritis, suggesting potential applications in autoimmune diseases.

Research Findings

Recent findings have emphasized the importance of structure-activity relationships (SAR) in determining the efficacy of this compound. Variations in substituents on the triazole and azetidine rings have been shown to affect potency and selectivity against target enzymes.

Scientific Research Applications

Biological Activities

  • Anticancer Properties :
    • Naphthyridine derivatives have been extensively studied for their anticancer activity. They exhibit mechanisms that include the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound's structural features may enhance its ability to interact with DNA or inhibit key enzymes involved in cancer progression .
  • Antimicrobial Activity :
    • Compounds containing naphthyridine scaffolds have shown promising results against various pathogens. Their mechanism often involves disrupting bacterial cell wall synthesis or inhibiting vital metabolic pathways .
  • Anti-inflammatory Effects :
    • The compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity is crucial for treating chronic inflammatory diseases .
  • Neurological Applications :
    • Research indicates that naphthyridine derivatives can influence neurotransmitter systems, suggesting potential applications in treating neurological disorders such as Alzheimer's disease. They may act as phosphodiesterase inhibitors, enhancing cognitive functions .

Case Studies and Research Findings

  • Phosphodiesterase Inhibition :
    • A study identified a similar naphthyridine analogue as a potent phosphodiesterase 5 inhibitor with improved solubility for Alzheimer's treatment. This suggests that the compound may also exhibit similar properties due to structural similarities .
  • Synthesis and Biological Evaluation :
    • Novel derivatives have been synthesized and evaluated for their biological profiles, demonstrating significant activity against various cancer cell lines and pathogens .
  • Herbicidal Activity :
    • Some studies have explored the use of naphthyridine derivatives in agricultural applications as herbicides, showcasing their potential to inhibit specific enzymes in plant metabolism .

Comparative Analysis of Biological Activities

Activity TypeMechanism of ActionReferences
AnticancerInduction of apoptosis; inhibition of proliferation
AntimicrobialDisruption of cell wall synthesis
Anti-inflammatoryInhibition of cytokines
NeurologicalPhosphodiesterase inhibition

Chemical Reactions Analysis

Key Structural Components and Synthetic Pathways

The compound comprises three major structural elements:

  • Core : 1,4-dihydro-1,8-naphthyridin-4-one

  • Side Chain : Azetidine carbonyl group linked to a triazolo-pyrimidine moiety

  • Substituents : Ethyl and methyl groups

1.2. Azetidine Carbonyl Formation

The azetidine-1-carbonyl group may involve carbonylation of azetidine derivatives. Patent examples ( ) include acylation steps using acyclic precursors (e.g., acetonitrile, acetic anhydride), suggesting that carbonyl groups are introduced via esterification or amidation. For instance, ethyl esters (e.g., ethyl 7-hydroxy-5-methyl-triazolo-pyrimidine-6-carboxylate from ) could serve as intermediates before coupling.

Step Reagents Conditions
EsterificationEthanol, acid catalystRoom temperature
AmidationAzetidine amine, DCCDMF, 0°C to rt

Coupling Reactions

The azetidine-triazolo-pyrimidine conjugate is linked to the naphthyridinone core via a carbonyl group.

2.1. Amide Bond Formation

The coupling likely involves activating the carbonyl group (e.g., using EDC or HATU) to react with the naphthyridinone’s amine. Patent examples ( ) highlight the use of piperazine or pyrazole derivatives in similar couplings, often under nitrogen atmospheres.

Coupling Method Reagents Yield Notes
EDC/HATUEDC, HATU, DIPEAHighStandard amidation
Direct ActivationDCC, OxazoloneModerateAlternative approach

Optimization Strategies

  • Purification : Column chromatography or crystallization, as seen in patent and PubChem entries.

  • Regioselectivity : Steric effects may guide substitution patterns (e.g., triazolo-pyrimidine’s 7-position for oxygen linkage).

  • Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) are preferred for coupling and substitution steps .

Mechanistic Insights

The triazolo-pyrimidine’s electronic properties (aromaticity, electron-deficient nature) enable efficient nucleophilic reactions. The azetidine’s ring strain may facilitate carbonyl activation, while the naphthyridinone core’s conjugated system stabilizes intermediates during synthesis.

Research Challenges

  • Scalability : Multi-step syntheses may require optimization for large-scale production.

  • Reagent Compatibility : Azetidine’s sensitivity to acidic/basic conditions necessitates careful coupling strategies.

  • Analytical Validation : NMR and mass spectrometry (as in ) are critical for confirming intermediate and final product structures.

Q & A

Q. What are the standard synthetic routes for preparing the 1,8-naphthyridin-4-one core in this compound?

The 1,8-naphthyridin-4-one scaffold is typically synthesized via cyclocondensation of ethyl 3-oxohexanoate with aminopyrazole derivatives under reflux conditions in ethanol. Key intermediates like 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid hydrazide are formed by reacting the core with hydrazine hydrate, followed by treatment with carbon disulfide and potassium hydroxide to introduce thioxo-triazole moieties . Solvent selection (e.g., ethanol or DMF) and reaction duration (20 hours) are critical for yield optimization.

Q. How is the triazolo[1,5-a]pyrimidine moiety synthesized and coupled to the azetidine ring?

The 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl group is synthesized via cyclization of 2-ethynylpyridine derivatives with azides under copper-catalyzed conditions. Coupling to the azetidine ring involves nucleophilic substitution at the 7-position oxygen, often using a Mitsunobu reaction (diethyl azodicarboxylate and triphenylphosphine) to form the ether linkage. Reaction progress is monitored via TLC, and purity is confirmed by recrystallization from ethanol .

Q. What spectroscopic methods are used to characterize this compound?

  • 1H/13C NMR : Peaks for the ethyl group (δ ~1.50 ppm, triplet) and methyl substituents (δ ~2.83 ppm, singlet) are diagnostic. The azetidine carbonyl appears at δ ~165 ppm in 13C NMR .
  • IR : Stretching vibrations for C=O (1670–1700 cm⁻¹) and C=N (1600–1650 cm⁻¹) confirm the naphthyridinone and triazole rings .
  • HRMS : Molecular ion peaks (e.g., m/z 533 for analogous compounds) validate the molecular formula .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

Initial screening should include:

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to nalidixic acid derivatives .
  • Enzyme inhibition : Kinase or protease inhibition assays (e.g., IC₅₀ determination) due to structural similarity to pyrazolo[1,5-a]pyrimidine inhibitors .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of this compound?

Density Functional Theory (DFT) calculations predict transition states for cyclization steps, identifying energy barriers in triazole ring formation. Molecular docking (e.g., AutoDock Vina) screens for potential binding affinities to kinase targets, guiding substituent modifications. COMSOL Multiphysics models reaction kinetics to optimize parameters like temperature and solvent polarity .

Q. What strategies address low regioselectivity in the azetidine coupling step?

  • Protecting groups : Temporarily protect the azetidine nitrogen with Boc groups to direct substitution to the 3-position oxygen.
  • Catalysis : Use Pd(0) catalysts to enhance selectivity in Ullmann-type coupling reactions.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity and reduce side-product formation .

Q. How to resolve contradictions in biological activity data across studies?

Discrepancies in IC₅₀ values may arise from assay conditions (e.g., pH, serum proteins). Standardize protocols by:

  • Replicating assays under identical conditions (e.g., ATP concentration in kinase assays).
  • Validating cell-line authenticity (e.g., STR profiling) to exclude cross-contamination .
  • Performing meta-analyses of published data to identify structure-activity trends .

Q. What advanced purification techniques are suitable for isolating this compound?

  • Preparative HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to resolve diastereomers.
  • Countercurrent chromatography : Achieve high-purity isolation of polar intermediates without silica gel adsorption .
  • Crystallography : Optimize solvent mixtures (e.g., ethanol:ethyl acetate) for single-crystal growth to confirm stereochemistry .

Q. How does the trifluoromethyl group in analogous compounds influence bioactivity?

The trifluoromethyl group enhances metabolic stability and membrane permeability via hydrophobic interactions. In pyrazolo[1,5-a]pyrimidines, it increases binding affinity to ATP pockets in kinases (e.g., ~10-fold lower IC₅₀ compared to non-fluorinated analogs) .

Q. What mechanistic insights explain the formation of byproducts during cyclocondensation?

Side products often arise from incomplete cyclization or over-oxidation. For example, over-reaction of hydrazide intermediates with carbon disulfide can yield dithiocarbamate derivatives. Mechanistic studies using LC-MS/MS identify intermediates, allowing stepwise quenching (e.g., adding ice-water at specific timepoints) to suppress byproducts .

Methodological Guidelines

  • Data Reporting : Include full NMR assignments (δ values, multiplicity), HRMS error margins (<5 ppm), and crystallographic data (CCDC deposition numbers) .
  • Negative Results : Document failed coupling attempts (e.g., unsuccessful Buchwald-Hartwig aminations) to guide future synthetic efforts .
  • Ethical Compliance : Adhere to OECD guidelines for cytotoxicity assays (e.g., MTT assays with ≥3 replicates) .

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